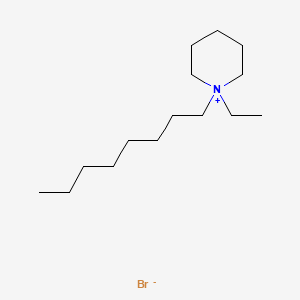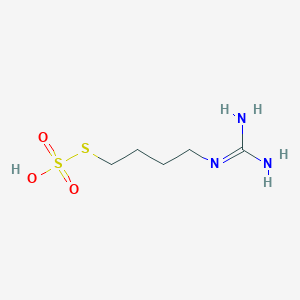
1-(diaminomethylideneamino)-4-sulfosulfanylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diaminomethylideneamino)-4-sulfosulfanylbutane is an organic compound with a unique structure that includes both amino and sulfosulfanyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diaminomethylideneamino)-4-sulfosulfanylbutane can be achieved through several methods. One common approach involves the reaction of a suitable amine with a sulfosulfanyl-containing compound under controlled conditions. For example, the reaction of an amine with a sulfosulfanyl chloride in the presence of a base can yield the desired product. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diaminomethylideneamino)-4-sulfosulfanylbutane undergoes various types of chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
1-(Diaminomethylideneamino)-4-sulfosulfanylbutane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Wirkmechanismus
The mechanism of action of 1-(diaminomethylideneamino)-4-sulfosulfanylbutane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfosulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also allows it to act as a versatile intermediate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(diaminomethylideneamino)-4-sulfosulfanylbutane include other amino-sulfosulfanyl derivatives and compounds with similar functional groups, such as:
- 1-(aminomethylideneamino)-4-sulfosulfanylbutane
- 1-(diaminomethylideneamino)-4-thiosulfanylbutane
- 1-(diaminomethylideneamino)-4-sulfosulfanylpropane .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which allows for a broader range of chemical reactions and interactions. This versatility makes it particularly valuable in research and industrial applications, where it can serve as a key intermediate in the synthesis of various complex molecules .
Eigenschaften
CAS-Nummer |
22059-42-3 |
|---|---|
Molekularformel |
C5H13N3O3S2 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
1-(diaminomethylideneamino)-4-sulfosulfanylbutane |
InChI |
InChI=1S/C5H13N3O3S2/c6-5(7)8-3-1-2-4-12-13(9,10)11/h1-4H2,(H4,6,7,8)(H,9,10,11) |
InChI-Schlüssel |
LJXVGZZEFUHOPD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSS(=O)(=O)O)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


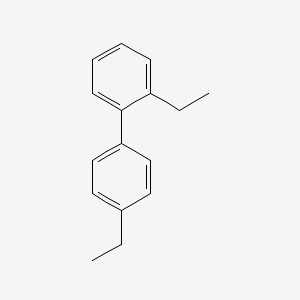
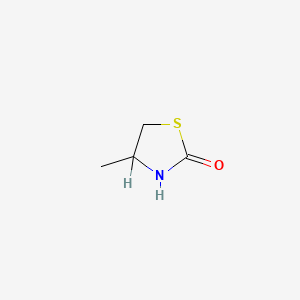
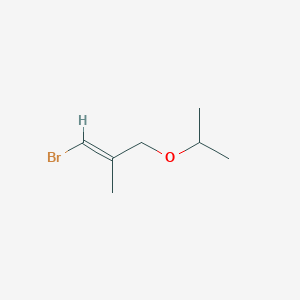

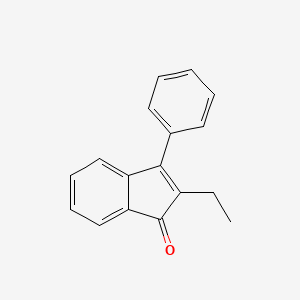

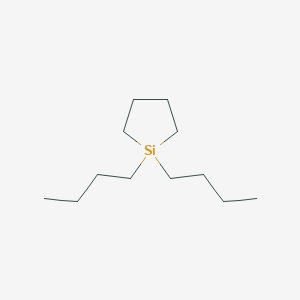
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

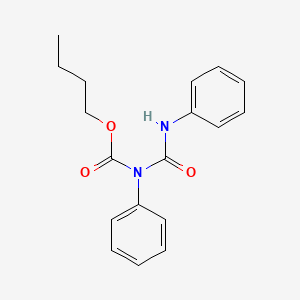
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)
